

Physicochemical Properties of 2,5-Dipropylfuran: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dipropylfuran

Cat. No.: B15201107

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of **2,5-dipropylfuran**, a heterocyclic organic compound. Due to a lack of available experimental data for this specific molecule, this document presents estimated values derived from the known properties of analogous compounds, including 2,5-dimethylfuran and 2-propylfuran. Detailed standard experimental protocols for the determination of these key physicochemical parameters are also provided to guide researchers in empirical validation. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development where **2,5-dipropylfuran** may be a molecule of interest.

Predicted Physicochemical Properties

The physicochemical properties of **2,5-dipropylfuran** have been estimated based on trends observed in related alkylfurans. It is anticipated that, as a liquid at room temperature, **2,5-dipropylfuran** will be a colorless to pale yellow liquid. The presence of the two propyl groups is expected to significantly influence its boiling point, density, and solubility profile compared to furan and its smaller alkylated derivatives.

The anticipated properties are summarized in the table below. It is crucial to note that these are predicted values and experimental verification is highly recommended.

Property	Predicted Value	Basis of Estimation
Molecular Formula	C ₁₀ H ₁₆ O	-
Molecular Weight	152.23 g/mol	-
Boiling Point	~170 - 180 °C	Extrapolation from 2,5-dimethylfuran (92-94 °C) and 2-propylfuran (113-115 °C), accounting for increased molecular weight and van der Waals forces from the two propyl chains. [1] [2]
Density	~0.87 - 0.89 g/mL	Based on the density of 2-propylfuran (~0.89 g/mL) and the typical density of similar organic compounds. [3]
Water Solubility	Low to Insoluble	Alkylfurans exhibit decreasing water solubility with increasing alkyl chain length. Furan has low solubility, and the two propyl groups are expected to significantly increase the molecule's hydrophobicity. [4]
logP (Octanol-Water Partition Coefficient)	~3.5 - 4.5	Estimated to be significantly higher than that of 2-propylfuran (2.6), reflecting a substantial increase in lipophilicity due to the additional propyl group. [1]
Vapor Pressure	Lower than shorter-chain alkylfurans	Expected to be lower than that of 2,5-dimethylfuran (53 mmHg at 72°F) due to a higher boiling point and stronger intermolecular forces.

Experimental Protocols for Physicochemical Property Determination

To facilitate the empirical validation of the predicted properties of **2,5-dipropylfuran**, the following standard experimental methodologies are outlined.

Boiling Point Determination (Micro-reflux method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

- Apparatus: A small test tube, a thermometer, a capillary tube sealed at one end, a heating mantle or oil bath, and a clamp.
- Procedure:
 - Place a small amount (a few milliliters) of **2,5-dipropylfuran** into the test tube.
 - Invert the sealed capillary tube and place it into the liquid in the test tube.
 - Suspend the thermometer in the test tube, ensuring the bulb is above the liquid surface but below the top of the test tube.
 - Gently heat the apparatus.
 - Observe a steady stream of bubbles emerging from the open end of the capillary tube.
 - The boiling point is the temperature at which the liquid begins to enter the capillary tube after the heat source is removed and the apparatus is allowed to cool slightly.

Density Measurement

Density is the mass of a substance per unit volume.

- Apparatus: A pycnometer (specific gravity bottle) of a known volume, a balance, and a temperature-controlled water bath.
- Procedure:

- Clean and dry the pycnometer and determine its mass.
- Fill the pycnometer with **2,5-dipropylfuran**, ensuring no air bubbles are present.
- Place the filled pycnometer in a temperature-controlled water bath to bring the liquid to a specific temperature.
- Remove the pycnometer, dry the exterior, and measure its mass.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

- Apparatus: Test tubes, a vortex mixer, a centrifuge, and an analytical method for quantification (e.g., GC-MS, HPLC).
- Procedure:
 - Add an excess amount of **2,5-dipropylfuran** to a known volume of the solvent (e.g., water) in a test tube.
 - Agitate the mixture vigorously using a vortex mixer for a set period to ensure equilibrium is reached.
 - Centrifuge the mixture to separate the undissolved solute from the saturated solution.
 - Carefully extract an aliquot of the supernatant (the saturated solution).
 - Quantify the concentration of **2,5-dipropylfuran** in the aliquot using a suitable analytical technique.

Octanol-Water Partition Coefficient (logP) Determination

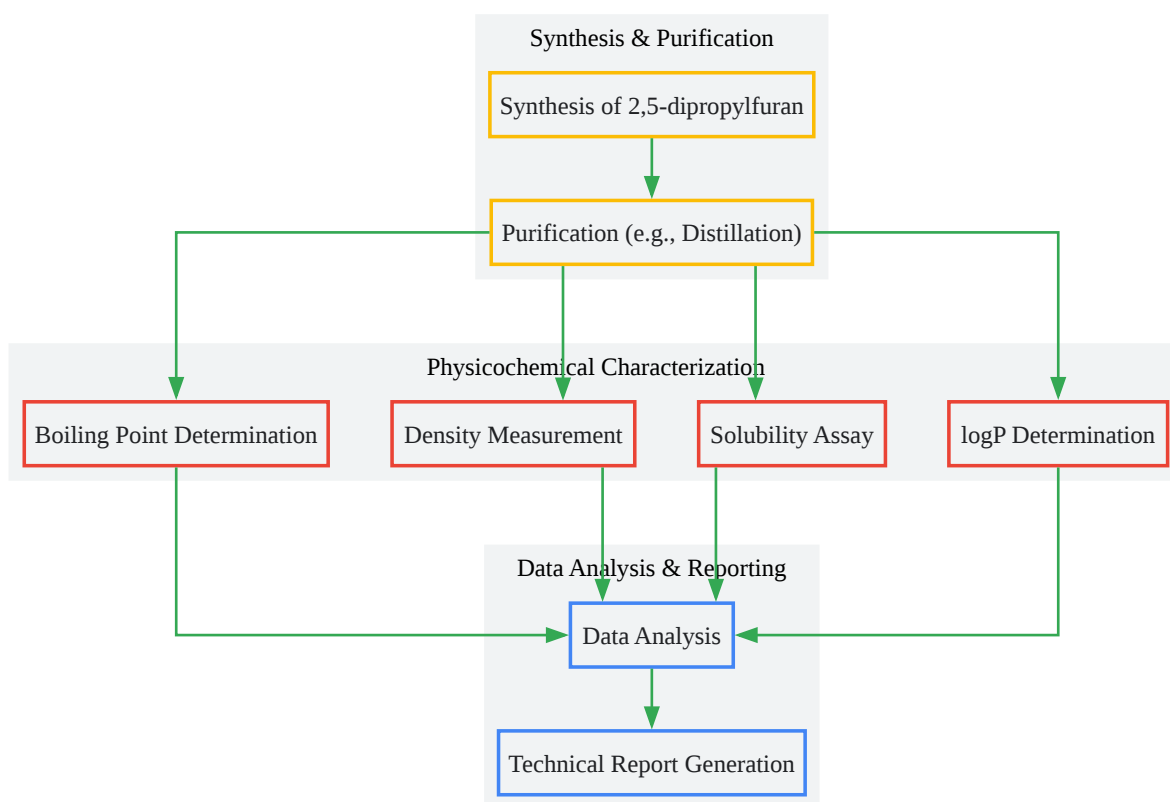
The octanol-water partition coefficient is a measure of a compound's lipophilicity.

- Apparatus: Separatory funnel, n-octanol, water, a shaker, and an analytical method for quantification (e.g., HPLC, GC-MS).
- Procedure:
 - Prepare a solution of **2,5-dipropylfuran** in either n-octanol or water.
 - Add a known volume of this solution to a separatory funnel containing a known volume of the other immiscible solvent (water or n-octanol).
 - Shake the funnel for a sufficient amount of time to allow for partitioning equilibrium to be established.
 - Allow the two phases to separate.
 - Determine the concentration of **2,5-dipropylfuran** in both the n-octanol and water phases using an appropriate analytical method.
 - The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel furan derivative such as **2,5-dipropylfuran**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis, purification, and physicochemical characterization of **2,5-dipropylfuran**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Propylfuran | C₇H₁₀O | CID 77907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethylfuran | 625-86-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- To cite this document: BenchChem. [Physicochemical Properties of 2,5-Dipropylfuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15201107#physicochemical-properties-of-2-5-dipropylfuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com